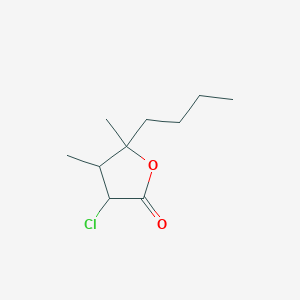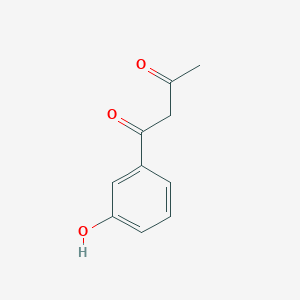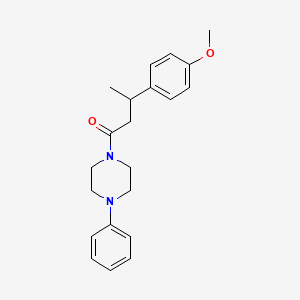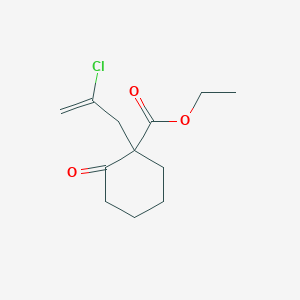![molecular formula C22H21N B14360918 4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine CAS No. 91759-51-2](/img/no-structure.png)
4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. This particular compound features a naphthalene group and a phenyl group attached to the piperidine ring, making it a unique and interesting molecule for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine typically involves the condensation of naphthalen-2-carbaldehyde with 1-phenylpiperidine under acidic or basic conditions. The reaction can be carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the naphthalene ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or naphthalene groups can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced naphthalene derivatives
Substitution: Substituted piperidine derivatives
科学的研究の応用
4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-[(Naphthalen-1-yl)methylidene]-1-phenylpiperidine
- 4-[(Naphthalen-2-yl)methylidene]-1-(4-methylphenyl)piperidine
- 4-[(Naphthalen-2-yl)methylidene]-1-(4-chlorophenyl)piperidine
Uniqueness
4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine is unique due to its specific structural features, such as the position of the naphthalene group and the presence of the phenyl group on the piperidine ring. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
| 91759-51-2 | |
分子式 |
C22H21N |
分子量 |
299.4 g/mol |
IUPAC名 |
4-(naphthalen-2-ylmethylidene)-1-phenylpiperidine |
InChI |
InChI=1S/C22H21N/c1-2-8-22(9-3-1)23-14-12-18(13-15-23)16-19-10-11-20-6-4-5-7-21(20)17-19/h1-11,16-17H,12-15H2 |
InChIキー |
QFWBIQWNAZVRPW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1=CC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14360843.png)

![4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid](/img/structure/B14360866.png)
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol](/img/structure/B14360868.png)



![4-[(Methylsulfanyl)methoxy]butanoic acid](/img/structure/B14360898.png)

